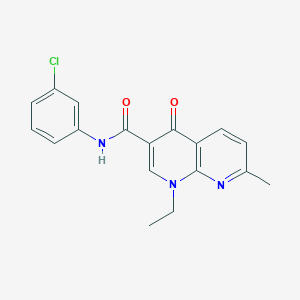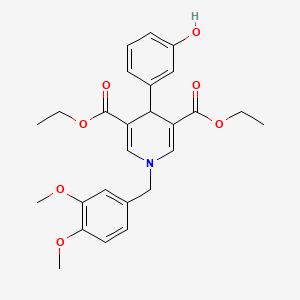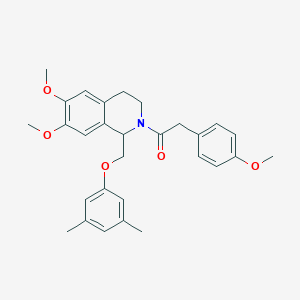
N-(3-chlorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a heterocyclic compound with a complex structure. Let’s break it down:
Naphthyridine Core: The compound contains a naphthyridine ring system, which is a fused bicyclic structure composed of a benzene ring and a pyridine ring.
Substituents: The compound has an ethyl group (C2H5) and a chlorophenyl group (C6H4Cl) attached to different positions on the naphthyridine ring.
Carboxamide Group: The carboxamide functional group (CONH2) is present, contributing to its biological properties.
準備方法
Synthetic Routes:: The synthesis of this compound involves several steps, including condensation reactions and cyclization
Condensation Reaction: Start with 1H-indole carbaldehyde oxime and 2-chloroacetamide derivatives. These react to form the desired compound.
Characterization: The newly synthesized compound structures are characterized using techniques like FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis.
Industrial Production:: While specific industrial methods may vary, the synthesis typically occurs in a controlled laboratory setting. Optimization for large-scale production would involve process engineering and safety considerations.
化学反応の分析
反応性:
酸化と還元: この化合物は、官能基の存在により酸化還元反応を起こす可能性があります。
置換: クロロフェニル基は置換反応に参加できます。
一般的な試薬: 強酸、塩基、酸化剤などの試薬が関連します。
主要な生成物: 反応条件に応じて、置換基が修飾された誘導体やナフチリジン環が再配置された生成物が生成される可能性があります。
4. 科学研究における用途
この化合物の汎用性により、さまざまな分野で役立ちます。
医学: 抗菌剤、抗ウイルス剤、または抗癌剤としての可能性。
化学: 有機合成におけるビルディングブロックとして使用されます。
産業: 材料科学や創薬における用途が見られる可能性があります。
科学的研究の応用
This compound’s versatility makes it valuable in various fields:
Medicine: Potential as an antimicrobial, antiviral, or anticancer agent.
Chemistry: Used in organic synthesis as a building block.
Industry: May find applications in materials science or drug development.
作用機序
正確なメカニズムは現在も研究が進められています。特定の分子標的または経路と相互作用し、細胞プロセスに影響を与える可能性があります。
類似化合物との比較
ニコチンアミド、N-(3-クロロフェニル)-: 類似のフェニル置換基を持つ誘導体 .
N,N'-ビス-(3-クロロフェニル)ホルマミジン: 別のクロロフェニル置換化合物 .
特性
分子式 |
C18H16ClN3O2 |
|---|---|
分子量 |
341.8 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-3-22-10-15(16(23)14-8-7-11(2)20-17(14)22)18(24)21-13-6-4-5-12(19)9-13/h4-10H,3H2,1-2H3,(H,21,24) |
InChIキー |
PKHOVIYKNJREES-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-Chlorophenyl)ethyl]-1-[[1-[(2,4-dimethylphenyl)methyl]pyrrol-2-yl]methyl]-3-(2-methylphenyl)thiourea](/img/structure/B11212473.png)

![N-(3-methoxybenzyl)-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B11212493.png)
![4-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11212496.png)
![3-(4-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11212501.png)
![2-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol](/img/structure/B11212502.png)
![1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11212510.png)
![1-(4-chlorophenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11212516.png)
![(4-Chlorophenyl)[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B11212524.png)
![4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/structure/B11212526.png)
![3-chloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B11212537.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11212538.png)
![7-(6-(4-(3-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11212543.png)
